5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-hydroxy-5-chlorobenzaldehyde.
Nitration: The aldehyde undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Cyclization: The nitrated product is then subjected to cyclization using a suitable base, such as potassium carbonate, to form the benzofuran ring.
Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position through a carboxylation reaction using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antibacterial and anti-tumor activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- 5-Chloro-4-amino-2,3-dihydrobenzofuran-7-carboxylic acid
Uniqueness
The combination of these substituents provides a unique set of chemical and biological properties that distinguish it from other benzofuran derivatives .
Biological Activity
5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid (CAS Number: 412336-57-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C9H4ClNO5 with a molecular weight of approximately 241.59 g/mol. The compound features a chloro and nitro substituent, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | 412336-57-3 |
Molecular Formula | C9H4ClNO5 |
Molecular Weight | 241.585 g/mol |
LogP | 3.2158 |
PSA (Polar Surface Area) | 96.26 Ų |
Biological Activity Overview
The biological activities associated with benzofuran derivatives, including this compound, include:
- Antimicrobial Activity : Several studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research suggests that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is crucial in treating various chronic diseases.
Antimicrobial Activity
A systematic review highlighted that benzofuran derivatives, particularly those with halogen and nitro substituents, demonstrate potent antimicrobial activity. For instance, studies have shown that compounds with a chloro group at the 5-position and a nitro group at the 4-position exhibit enhanced activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In one study, various benzofuran derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that:
- Compound A (similar structure to this compound) showed an inhibition zone of 23 mm against S. aureus, comparable to standard antibiotics.
- Compound B exhibited significant antifungal activity against Candida albicans with an inhibition zone of 24 mm .
These findings suggest that the presence of halogens and nitro groups is essential for enhancing antimicrobial efficacy.
Anticancer Activity
Research has also focused on the anticancer potential of benzofuran derivatives. The compound’s ability to interact with DNA topoisomerases has been studied, indicating potential for use in cancer therapy.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that this compound:
- Induced apoptosis in human cancer cell lines.
- Inhibited cell proliferation significantly compared to control groups.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of benzofurans indicates that modifications at specific positions can enhance biological activity:
Substituent Position | Effect on Activity |
---|---|
Position 4 (Nitro) | Increases antimicrobial potency |
Position 5 (Chloro) | Enhances anticancer effects |
Position 2 (Carboxylic Acid) | Essential for solubility and bioactivity |
Properties
CAS No. |
412336-57-3 |
---|---|
Molecular Formula |
C9H4ClNO5 |
Molecular Weight |
241.58 g/mol |
IUPAC Name |
5-chloro-4-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4ClNO5/c10-5-1-2-6-4(8(5)11(14)15)3-7(16-6)9(12)13/h1-3H,(H,12,13) |
InChI Key |
MWOMINAOKXQTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC(=C2)C(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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